molecular formula C15H13N3S B14645602 5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 55185-79-0

5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B14645602
CAS No.: 55185-79-0
M. Wt: 267.4 g/mol
InChI Key: NREKSYYMXSKUEY-UHFFFAOYSA-N
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Description

5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine is a chemical compound based on the 1,3,4-thiadiazine scaffold, a heterocyclic structure known for its significant potential in medicinal chemistry and pharmaceutical research. This specific derivative is offered as a high-purity building block for researchers developing novel bioactive molecules. Compounds featuring the 1,3,4-thiadiazine core have demonstrated a wide spectrum of biological activities in scientific studies, making them a subject of intense interest. Research into analogous structures has shown promising antiproliferative activity against various cancer cell lines, with some derivatives acting as multi-targeted inhibitors of key oncogenic pathways such as EGFR, BRAF V600E , and VEGFR-2 . Furthermore, the 1,3,4-thiadiazole and thiadiazine ring systems are frequently investigated for their antimicrobial properties , showing efficacy against a range of Gram-positive bacteria . The structural motif is also explored for its anti-inflammatory potential , with related compounds inhibiting protein denaturation in experimental models . The presence of the 1,3,4-thiadiazine ring, which acts as a constrained pharmacophore and a two-electron donor system, contributes to these diverse pharmacological properties . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

55185-79-0

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine

InChI

InChI=1S/C15H13N3S/c16-15-18-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10,14H,(H2,16,18)

InChI Key

NREKSYYMXSKUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NN=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine typically involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide. This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiadiazine compound . Another method involves the use of microwave-assisted synthesis, which offers a rapid and efficient route to prepare thiadiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substitution pattern on the thiadiazine ring influences solubility, stability, and bioactivity. Below is a comparison of key derivatives:

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Properties Reference
5,6-Diphenyl-6H-1,3,4-thiadiazin-2-amine Phenyl (C5, C6) Not reported 59 Antithrombotic, cardiotonic activity
5-Phenyl-6H-1,3,4-thiadiazin-2-amine (5*a) Phenyl (C5) 125 40 eIF4E/eIF4G interaction inhibitor
5-(2,4-Dichlorophenyl)-6H-1,3,4-thiadiazin-2-amine (5*k) Dichlorophenyl (C5) 161 8 Not specified
5-(4-(Pyrrolidin-1-yl)phenyl)-6H-1,3,4-thiadiazin-2-amine (5*l) Pyrrolidinylphenyl (C5) Not reported 21 Not specified
N-(1-(4-Fluorophenyl)ethyl)-5-(benzo[d]imidazol-2(3H)-one)-6H-1,3,4-thiadiazin-2-amine (3–17) Benzoimidazolone, fluorophenyl Not reported 41 DYRK1A inhibition, β-cell proliferation
5-(2-Chlorophenyl)-6H-1,3,4-thiadiazin-2-amine Chlorophenyl (C5) Not reported Not reported Anticonvulsant, anxiolytic

Key Observations :

  • Phenyl vs.
  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 5*k) reduce yields (8%) compared to phenyl or alkyl groups, likely due to increased synthetic complexity .
  • Heterocyclic Additions : Derivatives like 3–17, incorporating benzoimidazolone, exhibit enhanced biological activity (e.g., DYRK1A inhibition) due to additional hydrogen-bonding motifs .

Q & A

Basic: What are the standard synthetic routes for preparing 5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine and its analogs?

Methodological Answer:
A common approach involves cyclization reactions using hydrazinylthiazole intermediates. For example:

  • Step 1: Synthesize 2-hydrazinylthiazole derivatives (e.g., 4-(aryl)-2-hydrazinylthiazoles) via condensation of thioureas with α-halo ketones .
  • Step 2: React the hydrazinylthiazole with an aldehyde or ketone under acidic conditions to form the 1,3,4-thiadiazine ring. Substituents on the aryl groups (e.g., methoxy, chloro) influence reaction efficiency, with yields ranging from 16% to 87% depending on steric and electronic factors .
  • Alternative Route: Use 5-(2-chloroacetyl)benzimidazolone intermediates reacted with N-benzyl hydrazinecarbothioamide in DMF/acetic acid to form thiadiazine cores, as demonstrated for DYRK1A inhibitors .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • 1H-NMR identifies protons on the thiadiazine ring (e.g., δ 4.24 ppm for –SCH2–) and substituents (e.g., aryl protons at δ 7.43–6.96 ppm) .
    • 13C-NMR confirms the thiadiazine backbone (e.g., δ 163.9 ppm for C2) and substituent carbons .
  • LC-MS/AHPLC: Validates molecular weight (e.g., [M+H]+ = 261.12 for a pyrrolidine-substituted analog) and purity (>95% by AHPLC) .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., AlCl3) to accelerate cyclization, as shown in the synthesis of benzoimidazole-thiadiazine hybrids .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids in protonation during ring closure .
  • Substituent Engineering: Electron-donating groups (e.g., methoxy) on aryl rings improve yields (up to 87%), whereas bulky groups (e.g., 3-methoxyphenyl) reduce efficiency (16%) due to steric hindrance .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for thiadiazin-2-amine derivatives in enzyme inhibition?

Methodological Answer:

  • DYRK1A Inhibition Assays:
    • KINOMEscan® Screening: Measures binding affinity (% DMSO Ctrl) to DYRK1A, DYRK1B, and DYRK2. Lower % Ctrl indicates stronger inhibition (e.g., analogs with benzimidazolone moieties show selective DYRK1A affinity) .
    • Substituent Impact: Pyrrolidine-substituted derivatives (e.g., 5*l ) exhibit enhanced activity due to improved hydrophobic interactions, while fluorophenyl groups modulate selectivity .

Advanced: How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

  • Yield Discrepancies: Low yields (e.g., 16% for 5*d in ) may arise from competing side reactions (e.g., elimination to form 1,2,3-thiadiazoles under acidic conditions) . Mitigate by adjusting reaction time or temperature.
  • Biological Activity Variability: Use orthogonal assays (e.g., SPR vs. KINOMEscan) to validate enzyme binding. For example, confirm DYRK1A inhibition with cell-based proliferation assays in pancreatic β-cells .

Advanced: What analytical methods are recommended for studying thiadiazin-2-amine reactivity and stability?

Methodological Answer:

  • Reaction Monitoring: Use LC/MS to track intermediates in real-time, especially for unstable species (e.g., chloroacetyl intermediates prone to hydrolysis) .
  • Stability Studies:
    • pH-Dependent Degradation: Assess decomposition under acidic/basic conditions via HPLC (e.g., carbon dioxide elimination from thiadiazin-2-ones at low pH) .
    • Thermal Analysis: TGA/DSC identifies decomposition temperatures, critical for storage and handling protocols.

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